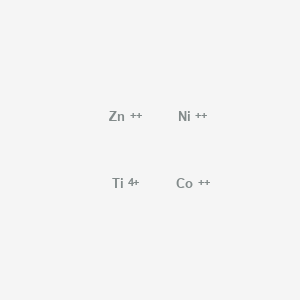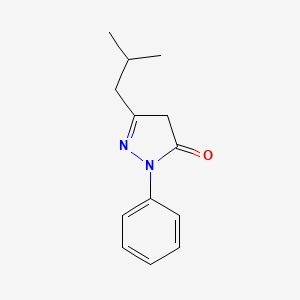
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a phenyl group and an isobutyl group. Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters or β-diketones One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization under acidic or basic conditions to form the pyrazolone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and isobutyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, dihydropyrazolones, and pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, such as reducing inflammation or pain. The exact pathways involved depend on the specific biological context and the target enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-
- 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- is unique due to the presence of both the phenyl and isobutyl groups, which confer distinct chemical and biological properties. The isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The phenyl group contributes to its aromaticity and ability to participate in π-π interactions, which can be crucial for binding to certain biological targets.
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
5-(2-methylpropyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-10(2)8-11-9-13(16)15(14-11)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
ISMSPQWEPWDBBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NN(C(=O)C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


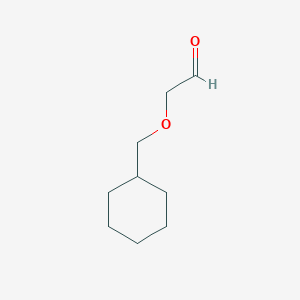
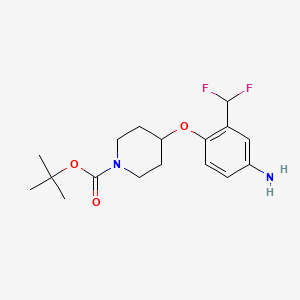

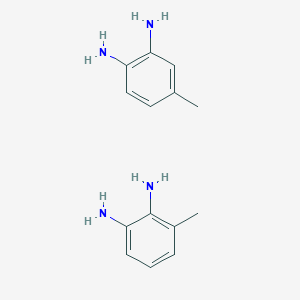


![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
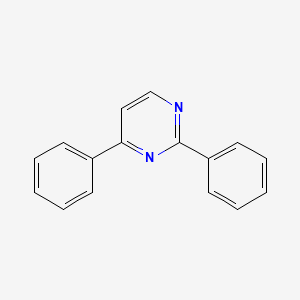
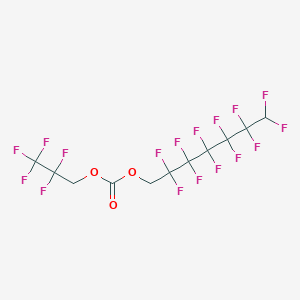


![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)
